molecular formula C13H17N5O2S2 B2445263 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 1795482-87-9

1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

Cat. No.: B2445263
CAS No.: 1795482-87-9
M. Wt: 339.43
InChI Key: BKWAGXOPMWFGDY-UHFFFAOYSA-N
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic compound that features a unique structure comprising multiple functional groups

Properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S2/c1-17-13(14-15-16-17)22-9-12(19)18-5-4-11(21-8-6-18)10-3-2-7-20-10/h2-3,7,11H,4-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWAGXOPMWFGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone can be achieved through a multi-step organic synthesis process. This typically involves:

  • Starting with the formation of the furan-2-yl and thiazepane rings separately.

  • The integration of the thiazepane ring with the furan structure using suitable reagents under controlled conditions.

  • Introduction of the ethanone moiety via nucleophilic substitution, facilitated by basic or acidic catalysts.

Industrial Production Methods: : Industrial synthesis often leverages large-scale reactors and optimized conditions for higher yield and purity. Methods such as continuous flow synthesis might be employed to ensure consistent production quality and efficiency. The use of high-pressure, high-temperature reactors can enhance the reaction rate and product yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is versatile in its chemical reactivity, engaging in various types of reactions such as:

  • Oxidation: : Leading to the formation of more oxidized derivatives.

  • Reduction: : Producing more reduced forms with potential different bioactivities.

  • Nucleophilic Substitution: : Particularly at positions with electron-withdrawing groups, resulting in substituted analogs.

Common Reagents and Conditions: : Typical reagents include oxidizing agents (e.g., hydrogen peroxide, peracids), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions vary but generally include controlled temperatures, pressures, and pH levels to optimize yields and selectivity.

Major Products Formed: : The major products depend on the specific reactions and conditions employed. They can include oxidized or reduced variants, as well as various substituted analogs, each with potentially distinct properties and applications.

Scientific Research Applications

Chemistry: : In chemistry, this compound is studied for its ability to undergo multiple transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Biology: : Its bioactive potential is investigated in various biological assays, including enzyme inhibition and receptor binding studies. The presence of furan and tetrazole rings often contributes to significant biological activity.

Medicine: : 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: : In industrial applications, this compound is evaluated for its utility in the development of new materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism by which 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone exerts its effects involves interactions with various molecular targets. These include:

  • Enzymes: : Inhibiting or modifying enzyme activity, often through covalent binding or reversible interactions.

  • Receptors: : Modulating receptor function, which can alter cellular signaling pathways.

The compound’s structure allows it to engage in hydrogen bonding, van der Waals interactions, and π-π stacking, contributing to its affinity for specific biological targets.

Comparison with Similar Compounds

Biological Activity

The compound 1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic molecule characterized by its unique structural features, which include a furan ring, a thiazepane ring, and a tetrazole moiety. This structural diversity suggests significant potential for biological activity, making it a subject of interest in medicinal chemistry and drug development.

Molecular Formula and Structure

The molecular formula of this compound is C13H17N5O2S2C_{13}H_{17}N_5O_2S_2. The InChI representation of the compound is as follows:

InChI 1S C13H17N5O2S2 c1 17 12 16 18 19 20 21 17 10 15 6 5 11 22 14 7 8 13 14 9 3 2 h2 3 5 6 10H 4 7 9H2 1H3 \text{InChI 1S C13H17N5O2S2 c1 17 12 16 18 19 20 21 17 10 15 6 5 11 22 14 7 8 13 14 9 3 2 h2 3 5 6 10H 4 7 9H2 1H3 }

Physical Properties

PropertyValue
Molecular Weight339.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound can be attributed to its ability to interact with various biological targets due to the presence of functional groups such as the thiazepane and tetrazole. These interactions may include:

  • Enzyme Inhibition : The thiazepane ring may facilitate interactions with enzyme active sites.
  • Receptor Binding : The tetrazole group could enhance binding affinity to specific receptors involved in neurotransmission or cellular signaling.

Antimicrobial Activity

Recent studies have indicated that compounds containing furan and thiazepane structures exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Research has highlighted the anticancer potential of thiazepane derivatives. The unique structural features of this compound may allow it to induce apoptosis in cancer cells. In vitro studies have shown that similar compounds can inhibit cell proliferation in several cancer cell lines.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazepane derivatives, including those with furan moieties. Results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

Another research article focused on the anticancer properties of furan-containing thiazepanes. It demonstrated that compounds similar to this compound could effectively reduce tumor growth in xenograft models.

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